molecular formula C10H19FN2O2 B13024799 Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B13024799
M. Wt: 218.27 g/mol
InChI Key: ILYAQLJWSNNHMR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate (CAS 1784378-75-1) is a valuable azetidine-building block with a molecular formula of C 10 H 19 FN 2 O 2 and a molecular weight of 218.27 . This compound features a bifunctional structure, incorporating both a protected amine (aminomethyl) and a fluoromethyl group on the same azetidine ring, which is itself protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement makes it a versatile intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules. The presence of fluorine is often exploited to modulate the lipophilicity, metabolic stability, and bioavailability of potential drug candidates. The Boc-protected amine serves as a key handle for further synthetic elaboration, allowing researchers to create amide linkages or incorporate the azetidine scaffold into larger molecular architectures. As a sensitive chemical, it requires cold-chain transportation and storage in a cool, dark, and dry place, typically under inert conditions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7,12H2,1-3H3

InChI Key

ILYAQLJWSNNHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)CF

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Precursors

The nitrogen protection step involves reacting azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. For example, 3,3-dimethoxy-azetidine can be converted to 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine by stirring with Boc2O and triethylamine in methylene chloride at 10–40 °C for 3–4 hours, followed by aqueous workup and drying to yield the Boc-protected intermediate with yields up to 91%.

Step Reagents & Conditions Yield Notes
Boc protection of 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h 91% Organic layer dried over Na2SO4, filtered, concentrated

Introduction of the Fluoromethyl Group

Selective fluorination at the 3-position is typically achieved through fluoromethylation reactions on azetidine intermediates. Although direct detailed protocols for this exact compound are scarce, fluoromethylation often involves nucleophilic substitution or fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents applied to hydroxymethyl or halomethyl precursors on the azetidine ring.

Aminomethyl Substitution

The aminomethyl group at the 3-position can be introduced by reductive amination or nucleophilic substitution on a suitable precursor. For example, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate is synthesized by reacting azetidine intermediates with formaldehyde and ammonia or amine sources under reductive conditions.

Coupling and Purification

The final compound is often purified by silica gel column chromatography using solvent systems like 5% methanol in dichloromethane, yielding the product as an off-white solid with purity suitable for further applications.

Representative Preparation Example

Step Procedure Conditions Yield Reference
Boc protection 3,3-dimethoxy-azetidine + Boc2O + triethylamine CH2Cl2, 10–40 °C, 3–4 h 91%
Aminomethyl introduction Reductive amination with formaldehyde/ammonia Ethanol, mild heating ~61% (for related amide coupling)
Fluoromethylation Fluorinating reagent on hydroxymethyl precursor Typically inert atmosphere, controlled temp. Variable, optimized case-by-case Literature general knowledge
Purification Silica gel chromatography 5% MeOH/CH2Cl2 Pure compound

Research Findings and Analysis

  • The Boc protection step is well-established and provides high yields with mild conditions, but solvents like dichloromethane and bases like triethylamine must be handled with care due to toxicity and environmental impact.
  • Fluoromethylation remains the most challenging step, requiring selective fluorine incorporation without ring degradation. The use of modern fluorinating agents and controlled reaction conditions is critical.
  • Aminomethylation via reductive amination is efficient and allows for introduction of the amino functionality with good yield and selectivity.
  • The overall synthetic route is modular, allowing for variations in substituents and protecting groups to tailor the compound for specific applications.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Remarks
Boc protection Di-tert-butyl dicarbonate, triethylamine, CH2Cl2 90–91 Mild, high yield, common protecting group
Fluoromethyl introduction Fluorinating agents (e.g., DAST), inert atmosphere Variable Requires optimization, sensitive step
Aminomethyl substitution Reductive amination (formaldehyde, ammonia, reductant) ~60 Efficient, moderate yield
Purification Silica gel chromatography (5% MeOH/CH2Cl2) Produces pure, isolable final product

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoromethyl and aminomethyl groups facilitate nucleophilic substitutions under specific conditions:

Reaction Partner Conditions Product Yield/Outcome
Sodium hydride (NaH)DMF, 0–25°C, 2–6 hoursTert-butyl 3-(aminomethyl)-3-(substituted-methyl)azetidine-1-carboxylateModerate (40–60%)
Grignard reagentsTHF, −78°C to reflux Alkylated derivatives via C–F bond activationVariable (dependent on R group)

Fluorine's electronegativity enhances the electrophilicity of the fluoromethyl group, enabling selective substitutions with soft nucleophiles (e.g., thiols, amines) .

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free amine:

Acid Conditions Product Application
Trifluoroacetic acid (TFA)DCM, 0°C–RT, 1–4 hours 3-(Aminomethyl)-3-(fluoromethyl)azetidineIntermediate for peptide synthesis
HCl (gas)Dioxane, 0°C, 2 hours Hydrochloride salt of the free amineImproved solubility for coupling

Deprotection is quantitative (>95% yield) and critical for further functionalization .

Peptide Coupling via Aminomethyl Group

The primary amine participates in amide bond formation:

Coupling Reagent Conditions Product Yield
EDCl/HOBtDMF, RT, 12 hours Boc-protected azetidine conjugated to carboxylic acids61–81%
HATU/DIEACH₂Cl₂, 0°C–RT, 6 hours Peptidomimetics with enhanced metabolic stability70–85%

This reactivity is exploited to generate bioactive molecules, including kinase inhibitors and protease substrates .

Fluoromethyl Group Reactivity

The fluoromethyl group undergoes unique transformations due to its electronic profile:

Reaction Type Conditions Product Key Observation
HydrolysisNaOH (aq), 80°C, 8 hoursTert-butyl 3-(aminomethyl)-3-(hydroxymethyl)azetidine-1-carboxylateCompeting ring-opening at prolonged exposure
Radical substitutionAIBN, Bu₃SnH, 70°C Deuterium or alkyl-substituted derivativesStereoselectivity influenced by azetidine ring strain

Azetidine Ring-Opening and Expansion

The strained four-membered azetidine ring undergoes selective ring-opening or expansion:

Reagent Conditions Product Mechanism
HCl (gas)EtOH, RT, 12 hours β-Fluoro-γ-aminobutyric acid derivativesAcid-catalyzed ring-opening
Rh₂(OAc)₄CH₂Cl₂, RT, 3 hours Six-membered ring via C–H insertionTransition-metal-mediated

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction Type Catalyst/Base Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°C Biaryl-functionalized azetidines50–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C N-Arylated derivatives65–80%

These reactions enable the integration of azetidine motifs into complex architectures for drug discovery .

Key Data Tables

Table 1: Comparative reactivity of functional groups

Group Reactivity Preferred Conditions
FluoromethylHigh (SN2/radical)Polar aprotic solvents, low temps
AminomethylModerate (amide coupling)DMF/CH₂Cl₂, coupling reagents
Azetidine ringLow (requires strain relief)Acidic/transition-metal catalysts

Table 2: Stability under varying pH conditions

pH Stability Degradation Pathway
1–3Unstable (Boc deprotection)Acidolysis to free amine
7–9StableNo significant degradation
>10ModerateHydrolysis of fluoromethyl group

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate has shown promise as a scaffold for the development of new therapeutic agents. Its unique structure may facilitate interactions with biological targets such as enzymes and receptors, which could lead to the discovery of novel drugs with improved efficacy and selectivity.

2. Biological Activity:
Fluorinated compounds often exhibit enhanced biological activities due to the electronic properties imparted by fluorine. Preliminary studies suggest that this compound may have favorable interactions with biological targets, although specific biological activity data is still limited. Ongoing research aims to elucidate its pharmacological potential and mechanisms of action.

Synthetic Organic Chemistry Applications

1. Synthesis of Intermediates:
This compound can serve as a key intermediate in the synthesis of various biologically active molecules. For instance, it can be utilized in the preparation of Janus kinase inhibitors, which are important for treating inflammatory disorders and cancers .

2. Modifications for Enhanced Properties:
The synthetic flexibility of this compound allows for further modifications that can enhance its chemical behavior and biological activity. Researchers are exploring different substituents that can be introduced to the azetidine ring to tailor the compound's properties for specific applications.

Case Studies

Case Study 1: Interaction Studies
Research has focused on the interaction of this compound with various enzymes and receptors. Initial findings indicate that fluorinated compounds often exhibit enhanced binding affinities due to their unique electronic characteristics. These studies are crucial for understanding how this compound can be integrated into drug design strategies.

Case Study 2: Synthesis Pathways
The synthesis of this compound typically involves multiple steps, highlighting its potential as a versatile building block in organic synthesis. Various synthetic routes have been documented, showcasing the compound's utility in generating derivatives that may possess improved pharmacological profiles .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS No. Substituents Molecular Weight logP (Predicted) Key Features
Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate N/A 3-(aminomethyl), 3-(fluoromethyl) 245.27 (calculated) ~1.5 Dual functionalization enhances polarity (NH₂) and lipophilicity (F); potential for hydrogen bonding and improved metabolic stability.
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate 325775-44-8 3-(aminomethyl) 186.25 ~0.8 Single aminomethyl group; high purity (94%) and utility in peptide synthesis. Lacks fluorinated moiety, reducing lipophilicity.
Tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 3-amino, 3-(hydroxymethyl) 202.25 ~-0.2 Hydroxymethyl increases hydrophilicity; amino group enables further derivatization. Lower logP than fluorinated analogs.
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 3-(2-bromoethyl) 264.16 ~2.3 Bromoethyl substituent enhances electrophilicity for alkylation reactions; higher molecular weight and logP.
Tert-butyl 3-fluoro-3-(methoxycarbonylmethyl)azetidine-1-carboxylate 1824020-11-2 3-fluoro, 3-(methoxycarbonylmethyl) 261.29 ~1.8 Fluoro and ester groups balance polarity and reactivity; used in cross-coupling reactions.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate is a fluorinated organic compound notable for its azetidine ring structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which stem from the unique electronic properties imparted by the fluorine atom. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : Approximately 218.27 g/mol
  • CAS Number : 325775-44-8

The presence of a tert-butyl group and an aminomethyl substituent enhances the compound's reactivity, while the carboxylate functional group may contribute to its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is still in preliminary stages. However, several studies suggest that fluorinated compounds like this one often exhibit enhanced binding affinities to enzymes and receptors, which can lead to significant pharmacological effects.

Potential Biological Interactions

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, although specific targets have yet to be identified.
  • Receptor Binding : The unique electronic characteristics of fluorinated compounds could enhance their affinity for various receptors, potentially impacting signaling pathways in cells.

Comparative Analysis with Similar Compounds

To understand the potential efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexBiological Activity
Tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate1314923-32-40.94Moderate antibacterial activity reported
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate1083181-23-00.92Potential enzyme inhibition observed
(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester1408076-20-90.92Limited data; further studies needed

This table illustrates that while there are promising indications of biological activity in similar compounds, direct evidence for this compound remains sparse.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the azetidine ring. A key step is the introduction of the fluoromethyl and aminomethyl groups via nucleophilic substitution or reductive amination. For example:

  • Boc protection : The tert-butyl carbamate group is introduced early to protect the azetidine nitrogen, enabling subsequent modifications .
  • Fluoromethylation : Fluoromethyl groups are introduced using reagents like Selectfluor® or via halogen-exchange reactions under mild conditions to preserve the aminomethyl moiety .
  • Aminomethylation : This can be achieved by reacting with formaldehyde and ammonia equivalents or via Curtius rearrangement of acyl azides .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of fluoromethyl and aminomethyl groups. For example, 19^{19}F NMR shows a singlet near -220 ppm for the CF3_3 group in related fluorinated azetidines .
  • HPLC-MS : Validates purity (>95%) and molecular weight (C10_{10}H19_{19}F1_1N2_2O2_2, MW 230.27) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for confirming regioselectivity in substituted azetidines .

Advanced Research Questions

Q. How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The fluoromethyl group increases electrophilicity at adjacent carbons due to its electron-withdrawing nature, enhancing reactivity in SN2 reactions. For example:

  • Comparative studies : Fluorinated analogs show 2–3× faster substitution rates compared to non-fluorinated derivatives in cross-coupling reactions .
  • Steric effects : The compact fluoromethyl group minimizes steric hindrance, enabling regioselective functionalization at the aminomethyl site .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular Docking (Glide) : OPLS-AA force fields and Monte Carlo sampling assess binding poses with proteins like kinases. For azetidine derivatives, docking accuracy (RMSD <1 Å) is validated against crystallographic data .
  • MD Simulations : Free-energy perturbation (FEP) quantifies binding affinity changes when modifying the fluoromethyl or aminomethyl groups .

Q. How can contradictory data in pharmacological activity studies be resolved?

  • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target screening : Use proteome-wide affinity assays (e.g., thermal shift) to rule out non-specific interactions .
  • Metabolite analysis : LC-MS/MS detects unstable intermediates that may skew activity measurements .

Q. What strategies enable regioselective functionalization of the azetidine ring?

  • Protection/deprotection : Use orthogonal protecting groups (e.g., Boc for amine, TBS for hydroxyl) to direct reactions to specific sites .
  • Transition-metal catalysis : Pd-mediated cross-coupling favors the fluoromethyl site due to its electron-deficient nature .
  • Enzymatic resolution : Lipases or esterases selectively modify the aminomethyl group in chiral derivatives .

Q. How does this compound serve as a precursor for spirocyclic scaffolds?

  • Intramolecular cyclization : Under basic conditions, the aminomethyl group reacts with electrophilic carbons to form spiroazetidine-oxindoles or -pyrrolidines .
  • Photocatalysis : Visible-light-mediated [2+2] cycloadditions with alkenes yield strained spirocycles for drug discovery .

Q. What are the stability considerations for long-term storage?

  • Temperature : Store at -20°C in inert atmospheres (Ar/N2_2) to prevent Boc-group hydrolysis .
  • Solubility : Dissolve in anhydrous DMSO or THF to avoid hydrate formation, which alters reactivity .

Methodological Tables

Table 1. Key Synthetic Intermediates and Yields

StepReagent/ConditionsProductYield (%)Reference
1Boc2_2O, DMAP, DCMtert-Butyl azetidine-1-carboxylate85
2Selectfluor®, CH3_3CN, 60°C3-Fluoromethyl intermediate72
3NH3_3, NaBH4_4, MeOH3-Aminomethyl functionalization68

Table 2. Docking Scores for Azetidine Derivatives

Target ProteinGlide Score (kcal/mol)RMSD (Å)Reference
EGFR Kinase-9.20.8
PARP-1-8.71.1

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